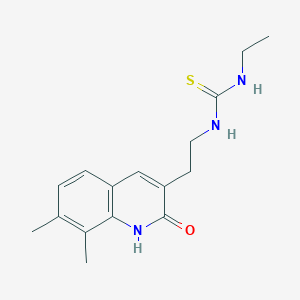

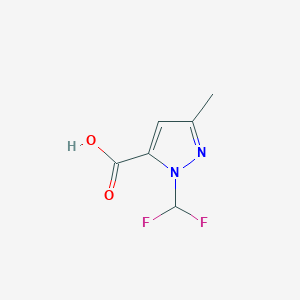

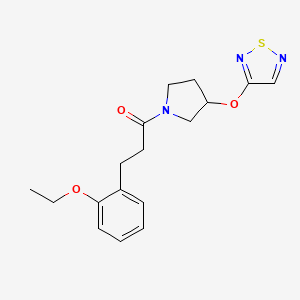

methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and the type of reactions it undergoes. It may also include its role or function in a particular context, such as its use in industry or research .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and spectral properties .Applications De Recherche Scientifique

Agriculture: Insecticide

Methyl benzoate has been identified as a promising, environmentally safe insecticide . It occurs naturally as a metabolite in plants and its odor is an attractant to some insects . It has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Plant Science: Floral Scent Biosynthesis

Methyl benzoate contributes to the biosynthesis of floral scent in certain plants . For example, in the flowers of Lilium oriental hybrid ‘Siberia’, a BAHD acyltransferase gene contributes to the biosynthesis of both ethyl benzoate and methyl benzoate .

Fragrance and Flavor Industry

Methyl benzoate’s pleasing aroma has secured it a spot in the formulation of perfumes, soaps, and other beauty products . Additionally, it is used in the flavor industry, contributing a mild, sweet flavor to various food and beverage products .

Organic Synthesis

In the field of chemistry, methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .

Pesticides

Interestingly, methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly . Therefore, it’s seen applications in eco-friendly pest control strategies .

Biofuel Potential

Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .

Pharmaceutical Applications

Methyl benzoate is an important reagent in the synthesis of various pharmaceutical compounds . Continued research in this area could uncover new uses for this versatile ester .

Natural Occurrence in Fruits

Methyl benzoate naturally occurs in certain fruits such as guava, mango, and kiwifruit . This contributes to the unique flavors of these fruits.

Precursor in Chemical Synthesis

Methyl benzoate can be utilized as a precursor for the selective synthesis of benzaldehyde using supported manganese oxide catalysts . It can also be used in the preparation of benzophenone derivatives by reacting with aryl compounds via Friedel-Crafts acylation .

Drug Detection

Interestingly, cocaine hydrochloride hydrolyzes in moist air to give methyl benzoate . Therefore, drug-sniffing dogs are trained to detect the smell of methyl benzoate .

Heat Cost Allocators

Methyl benzoate is used in non-electric heat cost allocators .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-[(1-acetylazetidine-3-carbonyl)-methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(18)17-8-11(9-17)14(19)16(2)13-7-5-4-6-12(13)15(20)21-3/h4-7,11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYSUDGIUHLZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N(C)C2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(1-acetyl-N-methylazetidine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)

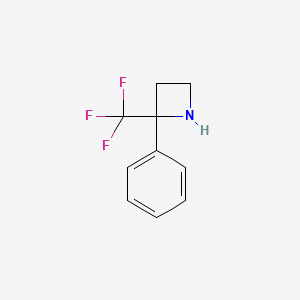

![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)

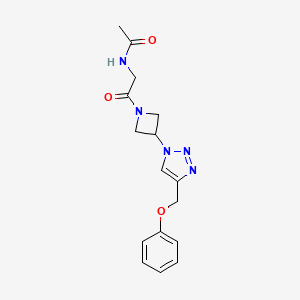

![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)

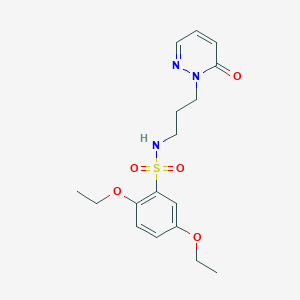

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734751.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2734752.png)

![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734753.png)